3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile
Description
3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile is a nitrile-containing derivative of the 2,3-dioxopiperazine scaffold. The compound features a piperazine ring substituted with an ethyl group at the 4-position and a propanenitrile moiety at the 1-position. Its structural uniqueness lies in the combination of a dioxopiperazine core—a motif known for biological activity—and a nitrile functional group, which can influence reactivity and pharmacokinetic properties.
Properties
IUPAC Name |
3-(4-ethyl-2,3-dioxopiperazin-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-11-6-7-12(5-3-4-10)9(14)8(11)13/h2-3,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNWWXLBUULHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile typically involves the reaction of ethyl-substituted piperazine derivatives with appropriate nitrile-containing reagents. One common method includes the cyclization of ethyl-substituted piperazine with a nitrile compound under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction can produce amines, and substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analog: 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic Acid
A closely related compound, 3-(4-ethyl-2,3-dioxopiperazin-1-yl)propanoic acid, replaces the nitrile (-CN) group with a carboxylic acid (-COOH). Key comparative data are summarized below:
Key Differences:
Functional Group Impact: The nitrile group in this compound enhances lipophilicity (higher logP) compared to the carboxylic acid analog, which is more polar due to its -COOH group . This difference affects solubility, with the nitrile variant likely being less water-soluble. The carboxylic acid in the analog contributes to hydrogen bonding (1 donor vs. 0 in the nitrile), increasing its polar surface area (61.9 Ų) and improving compatibility with polar solvents .
In contrast, carboxylic acids can participate in salt formation or esterification, offering divergent synthetic applications.
Biological Implications :
- While direct studies on this compound are lacking, nitrile-containing compounds often exhibit enhanced metabolic stability compared to carboxylic acids, which may undergo rapid oxidation or conjugation .
Biological Activity
3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperazine core with ethyl and dioxo substituents, which are crucial for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 198.23 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not specified |
| Solubility | Soluble in DMF and alcohol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, including those resistant to conventional antibiotics .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis, similar to that of beta-lactam antibiotics. This is attributed to the compound's ability to interact with penicillin-binding proteins (PBPs), disrupting normal bacterial growth and replication .
Case Studies
- Antibiotic Development : A study highlighted the synthesis of beta-lactam antibiotics using derivatives of 4-ethyl-2,3-dioxopiperazine. These compounds demonstrated enhanced efficacy against resistant strains of bacteria compared to traditional antibiotics .
- Cytotoxicity Testing : In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. The results indicated moderate cytotoxicity at higher concentrations, suggesting potential applications in targeted cancer therapies .
Toxicological Profile
The compound has been found to exhibit some toxicity in animal models, particularly affecting liver and kidney functions at elevated doses. Safety assessments are critical for its potential therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. The process includes:
- Formation of Dioxo Piperazine : Reaction of piperazine with ethyl acetoacetate.
- Nitrile Introduction : Subsequent reaction with propanenitrile under acidic conditions.
Yield and Purity
Yield percentages for the synthesis can vary but typically range from 70% to 90%, with purity assessments confirming high levels (>98%) suitable for research applications .
Q & A
Basic: What are the key steps and analytical methods for synthesizing 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanenitrile?
Answer:
The synthesis typically involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent selection, and catalysts) to optimize intermediate purity and yield. For example:
- Step 1: Formation of the piperazine core via cyclization reactions.
- Step 2: Introduction of the ethyl and dioxo groups under controlled oxidative conditions.
- Step 3: Nitrile group incorporation via nucleophilic substitution or cyanoethylation.
Analytical Validation:
- NMR Spectroscopy (¹H/¹³C) confirms structural integrity and purity of intermediates .
- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns .
- HPLC ensures >95% purity before proceeding to downstream applications .
Basic: How should researchers handle this compound safely in laboratory settings?
Answer:
- Hazard Mitigation:
- Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as it is a Category 2 skin/eye irritant .
- Use fume hoods to prevent inhalation of dust/aerosols, which may cause respiratory irritation .
- Spill Management:
- Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage:
- Store in airtight containers at 4°C, away from heat sources to prevent decomposition into toxic byproducts (e.g., HCN) .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Answer:
Discrepancies in bond lengths/angles or unit cell parameters may arise from:
- Experimental Factors: Poor crystal quality or twinning.
- Refinement Errors: Overfitting in low-resolution datasets.
Methodological Solutions:
- Use SHELXL for high-precision refinement of small-molecule structures, leveraging restraints for disordered moieties .
- Validate against CCDC databases to compare with analogous piperazine derivatives .
- Employ DFT Calculations (e.g., Gaussian) to cross-check theoretical vs. experimental geometries .
Advanced: What strategies optimize reaction yields for derivatives of this compound in medicinal chemistry?
Answer:
- Reagent Selection: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization, ensuring minimal side reactions .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >80% yield .
- In Situ Monitoring: FTIR or Raman spectroscopy tracks reaction progress in real time .
Advanced: How does the electronic configuration of the nitrile group influence biological activity?
Answer:
The nitrile group acts as a:
- Hydrogen-Bond Acceptor: Enhances binding affinity to enzyme active sites (e.g., kinases) .
- Metabolic Stability: Resists hydrolysis compared to ester/carbamate groups, prolonging half-life .
- Electron-Withdrawing Effect: Polarizes adjacent carbonyl groups, increasing electrophilicity for nucleophilic attack in prodrug activation .
Validation:
- Docking Studies (AutoDock Vina) predict binding modes with target proteins .
- SAR Analysis: Compare IC₅₀ values of nitrile vs. carboxylic acid analogs .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assigns proton environments and confirms substitution patterns on the piperazine ring .
- IR Spectroscopy: Identifies carbonyl (1650–1750 cm⁻¹) and nitrile (2200–2260 cm⁻¹) stretches .
- X-ray Diffraction: Resolves crystal packing and absolute configuration .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Answer:
- Batch Consistency: Ensure synthetic intermediates are >95% pure via HPLC .
- Assay Conditions: Standardize buffer pH (7.4), ionic strength, and temperature (37°C) .
- Control Experiments: Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
Basic: What are the environmental and disposal considerations for this compound?
Answer:
- Ecotoxicity: Limited data, but potential bioaccumulation due to lipophilic piperazine moiety. Avoid aqueous release .
- Disposal: Incinerate at >1000°C with scrubbers to neutralize cyanide byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
